N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE: is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an ethylamino group, a sulfonyl group, and a nitro group attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-amino-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding sulfonic acids and amines.
Scientific Research Applications
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and thereby affecting cellular processes such as pH regulation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)sulfonamide: Similar structure but lacks the ethylamino group.
4-Nitrobenzenesulfonyl chloride: Precursor in the synthesis of the target compound.
N-(4-Methylphenyl)sulfonamide: Similar sulfonamide structure but with a methyl group instead of a nitro group.
Uniqueness
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both an ethylamino group and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-ethyl-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c1-2-15-24(20,21)13-7-3-11(4-8-13)16-25(22,23)14-9-5-12(6-10-14)17(18)19/h3-10,15-16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMNCWLMUHMRPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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